2-(1,3-benzoxazol-2-ylsulfanyl)-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone

Description

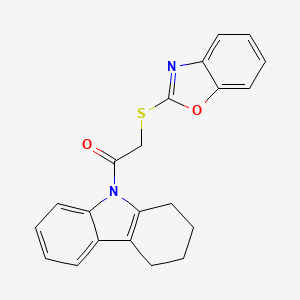

2-(1,3-Benzoxazol-2-ylsulfanyl)-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone is a complex organic compound that features a benzoxazole ring, a sulfanyl group, and a tetrahydrocarbazole moiety

Properties

Molecular Formula |

C21H18N2O2S |

|---|---|

Molecular Weight |

362.4 g/mol |

IUPAC Name |

2-(1,3-benzoxazol-2-ylsulfanyl)-1-(1,2,3,4-tetrahydrocarbazol-9-yl)ethanone |

InChI |

InChI=1S/C21H18N2O2S/c24-20(13-26-21-22-16-9-3-6-12-19(16)25-21)23-17-10-4-1-7-14(17)15-8-2-5-11-18(15)23/h1,3-4,6-7,9-10,12H,2,5,8,11,13H2 |

InChI Key |

ATRMQBYXVCNPPB-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2=C(C1)C3=CC=CC=C3N2C(=O)CSC4=NC5=CC=CC=C5O4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzoxazol-2-ylsulfanyl)-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone typically involves multiple steps:

Formation of the Benzoxazole Ring: This can be achieved by cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.

Introduction of the Sulfanyl Group: The benzoxazole derivative can be reacted with a thiol compound in the presence of a base to introduce the sulfanyl group.

Synthesis of Tetrahydrocarbazole: This involves the reduction of carbazole using hydrogenation or other suitable reducing agents.

Coupling Reaction: The final step involves coupling the benzoxazole-sulfanyl derivative with the tetrahydrocarbazole derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control of reaction conditions and yields, as well as employing cost-effective reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The benzoxazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Alcohol derivatives.

Substitution: Nitrated or halogenated benzoxazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(1,3-benzoxazol-2-ylsulfanyl)-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, this compound may be explored for its potential as a bioactive molecule. The presence of the benzoxazole and tetrahydrocarbazole moieties suggests it could interact with biological targets, possibly exhibiting antimicrobial or anticancer properties.

Medicine

In medicinal chemistry, derivatives of this compound could be investigated for therapeutic applications. The structural features of the compound make it a candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or dyes, due to its stable and versatile chemical structure.

Mechanism of Action

The mechanism of action of 2-(1,3-benzoxazol-2-ylsulfanyl)-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone would depend on its specific application. For instance, if used as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membranes. If explored for anticancer properties, it could interfere with cell division or induce apoptosis in cancer cells. The molecular targets and pathways would need to be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

2-(1,3-Benzoxazol-2-ylthio)ethanone: Similar structure but lacks the tetrahydrocarbazole moiety.

1-(1,2,3,4-Tetrahydro-9H-carbazol-9-yl)ethanone: Similar structure but lacks the benzoxazole-sulfanyl moiety.

2-(1,3-Benzoxazol-2-ylsulfanyl)ethanol: Similar structure but has an alcohol group instead of the ethanone moiety.

Uniqueness

2-(1,3-Benzoxazol-2-ylsulfanyl)-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone is unique due to the combination of the benzoxazole, sulfanyl, and tetrahydrocarbazole moieties in a single molecule

Biological Activity

The compound 2-(1,3-benzoxazol-2-ylsulfanyl)-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone is a thio-benzoxazole derivative that has garnered attention for its potential biological activities, particularly in the realm of anticancer research. This article delves into the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

The chemical structure of the compound can be represented as follows:

- Chemical Formula : C15H15NOS

- Molecular Weight : 255.35 g/mol

- IUPAC Name : this compound

| Property | Value |

|---|---|

| Molecular Formula | C15H15NOS |

| Molecular Weight | 255.35 g/mol |

| IUPAC Name | This compound |

| Appearance | Solid |

| Solubility | Soluble in DMSO |

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds based on the 2,3,4,9-tetrahydro-1H-carbazole scaffold. Specifically, derivatives like This compound have shown significant cytotoxic effects against various cancer cell lines.

Case Studies and Findings

-

Cytotoxicity Assays :

- In vitro studies demonstrated that the compound exhibited significant cytotoxicity against MCF-7 (breast cancer), HT116 (colon cancer), and A596 (lung cancer) cell lines. The IC50 values were reported to be lower than those of standard chemotherapeutic agents .

- The mechanism of action involves induction of DNA damage and disruption of mitochondrial function leading to apoptosis .

- Morphological Changes :

- Cell Cycle Analysis :

The biological activity of this compound can be attributed to several mechanisms:

- DNA Damage Induction : The compound activates pathways leading to DNA strand breaks.

- Mitochondrial Disruption : It affects mitochondrial membrane potential which is critical for cell survival.

- Apoptosis Activation : The compound initiates apoptotic pathways evidenced by increased caspase activity .

Table 2: Summary of Biological Activity

| Activity Type | Observations |

|---|---|

| Cytotoxicity | Significant against MCF-7, HT116, A596 |

| IC50 Values | Lower than standard chemotherapeutics |

| Morphological Changes | Cell shrinkage and blebbing |

| Cell Cycle Arrest | G0/G1 phase arrest |

| Mechanism | DNA damage and mitochondrial disruption |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.